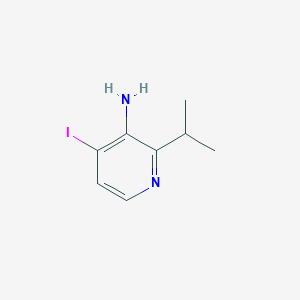

4-Iodo-2-isopropyl-pyridin-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Iodo-2-isopropyl-pyridin-3-amine is a chemical compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties. The presence of an iodine atom and an isopropyl group on the pyridine ring makes this compound particularly interesting for various chemical reactions and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-2-isopropyl-pyridin-3-amine typically involves the iodination of 2-isopropyl-pyridin-3-amine. One common method is the Sandmeyer reaction, where the amino group is diazotized and then replaced with an iodine atom using potassium iodide and copper(I) iodide as catalysts. The reaction conditions usually involve low temperatures and acidic environments to facilitate the diazotization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and increases the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

4-Iodo-2-isopropyl-pyridin-3-amine can undergo various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the iodine atom.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Hydrogen gas in the presence of a palladium catalyst is a typical reducing condition.

Major Products Formed

Substitution: Formation of azido or cyano derivatives.

Oxidation: Formation of pyridine N-oxides.

Reduction: Formation of 2-isopropyl-pyridin-3-amine.

Aplicaciones Científicas De Investigación

Biological Applications

Medicinal Chemistry : 4-Iodo-2-isopropyl-pyridin-3-amine exhibits promising biological activities, which can be leveraged in drug development. Some notable applications include:

- Antimicrobial Activity : Studies have shown that derivatives of this compound possess significant antibacterial properties, making them potential candidates for treating infections caused by resistant bacterial strains .

- Anticancer Properties : Preliminary research indicates that this compound may inhibit the growth of certain cancer cell lines, suggesting its utility in cancer therapy .

Material Science Applications

In addition to biological applications, this compound is also explored in material science:

- Polymer Chemistry : The compound can act as a building block for synthesizing polymers with specific properties, such as increased thermal stability and enhanced mechanical strength .

- Conductive Materials : Its unique electronic properties make it suitable for developing conductive materials used in electronic devices.

Case Studies

- Antibacterial Activity Evaluation :

- Cancer Cell Line Studies :

Data Summary

Mecanismo De Acción

The mechanism of action of 4-Iodo-2-isopropyl-pyridin-3-amine depends on its application. In biochemical assays, it may act as a ligand that binds to specific proteins or enzymes, altering their activity. The presence of the iodine atom can enhance the compound’s ability to interact with biological targets through halogen bonding, which is a type of non-covalent interaction.

Comparación Con Compuestos Similares

Similar Compounds

2-Iodo-pyridine: Lacks the isopropyl group, making it less sterically hindered.

4-Bromo-2-isopropyl-pyridin-3-amine: Similar structure but with a bromine atom instead of iodine.

2-Isopropyl-pyridin-3-amine: Lacks the halogen atom, making it less reactive in halogen-specific reactions.

Uniqueness

4-Iodo-2-isopropyl-pyridin-3-amine is unique due to the combination of the iodine atom and the isopropyl group on the pyridine ring. This combination enhances its reactivity and allows for a broader range of chemical transformations compared to its analogs. The iodine atom also provides unique opportunities for halogen bonding, which can be advantageous in both chemical synthesis and biological applications.

Actividad Biológica

4-Iodo-2-isopropyl-pyridin-3-amine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

This compound belongs to the class of halogenated pyridine derivatives. The presence of the iodine substituent and the isopropyl group may influence its pharmacological properties, including solubility, bioavailability, and interaction with biological targets.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies on related pyridine derivatives have shown that they can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins like PCNA (proliferating cell nuclear antigen) .

Table 1: Antiproliferative Effects of Pyridine Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (Breast Cancer) | TBD | Induction of apoptosis via caspase activation |

| 2-(4-Iodophenyl)-pyridine | HeLa (Cervical Cancer) | 15 | Inhibition of PCNA expression |

| 6-Chloro-2-methylpyridine | A549 (Lung Cancer) | 20 | Disruption of microtubule dynamics |

Note: TBD indicates that specific data for this compound is currently unavailable.

Antimicrobial Activity

Halogenated compounds, including those with iodine substitutions, have shown promising antimicrobial properties. Studies suggest that such compounds can disrupt bacterial cell walls or interfere with metabolic pathways . The specific activity of this compound against various microbial strains remains to be fully characterized.

Neuroprotective Effects

Some pyridine derivatives have been investigated for their neuroprotective effects. These compounds may act by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells . The potential for this compound to provide neuroprotection warrants further investigation.

Case Studies

- Anticancer Properties : A study on related pyridine derivatives highlighted their ability to inhibit tumor growth in xenograft models, suggesting that structural modifications could enhance their efficacy against specific cancer types.

- Neuroprotection in Animal Models : In vivo studies using animal models have demonstrated that certain pyridine derivatives can reduce neuroinflammation and improve cognitive function after induced brain injury.

Structure-Activity Relationship (SAR)

The biological activity of pyridine derivatives is often influenced by their structural features. The presence of halogens, such as iodine, can enhance lipophilicity and alter the interaction with biological targets. Research into SAR has shown that:

- Iodine Substitution : Enhances binding affinity to certain receptors.

- Alkyl Groups : Influence solubility and metabolic stability.

Table 2: Structure-Activity Relationships in Pyridine Derivatives

| Substituent | Effect on Activity |

|---|---|

| Iodine | Increased receptor binding |

| Isopropyl group | Improved solubility |

| Aromatic rings | Enhanced anticancer properties |

Propiedades

IUPAC Name |

4-iodo-2-propan-2-ylpyridin-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11IN2/c1-5(2)8-7(10)6(9)3-4-11-8/h3-5H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOXDYFFNULDIMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=CC(=C1N)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11IN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.